[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium
Brand Name:
Vulcanchem
CAS No.:
158982-85-5
VCID:
VC21115434
InChI:
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/p+1/t3-,4-/m0/s1
SMILES:
CC(C(=O)NC(C)C(=O)O)[NH3+]
Molecular Formula:
C6H13N2O3+
Molecular Weight:
161.18 g/mol
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium
CAS No.: 158982-85-5
Cat. No.: VC21115434
Molecular Formula: C6H13N2O3+
Molecular Weight: 161.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158982-85-5 |
|---|---|
| Molecular Formula | C6H13N2O3+ |
| Molecular Weight | 161.18 g/mol |
| IUPAC Name | [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
| Standard InChI | InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/p+1/t3-,4-/m0/s1 |
| Standard InChI Key | DEFJQIDDEAULHB-IMJSIDKUSA-O |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)O)[NH3+] |
| SMILES | CC(C(=O)NC(C)C(=O)O)[NH3+] |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)O)[NH3+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator